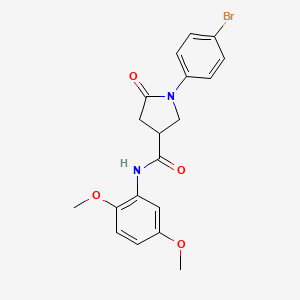
1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BRD-K85872573, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrolidinecarboxamides and has shown promising results in various research studies.
Mécanisme D'action
BRD-K85872573 works by inhibiting the activity of HDACs and bromodomains. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Bromodomains, on the other hand, are proteins that recognize and bind to acetylated lysine residues on histones, leading to the activation of gene expression. By inhibiting the activity of these enzymes and proteins, BRD-K85872573 can alter gene expression and cellular processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects
BRD-K85872573 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to its potential use in cancer therapy. It has also been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. Additionally, BRD-K85872573 has been found to improve cognitive function in animal models, making it a potential treatment option for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BRD-K85872573 in lab experiments is its specificity for HDACs and bromodomains. This specificity allows for the selective inhibition of these enzymes and proteins, leading to more targeted and effective treatments. However, one of the limitations of using BRD-K85872573 is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical settings.
Orientations Futures
There are several future directions for the research on BRD-K85872573. One potential direction is the development of derivatives of this compound with improved efficacy and safety profiles. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. Finally, more research is needed to understand the mechanism of action of BRD-K85872573 and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of BRD-K85872573 involves a multi-step process that includes the reaction of 4-bromobenzoyl chloride with 2,5-dimethoxyaniline to form 1-(4-bromophenyl)-2,5-dimethoxyaniline. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
BRD-K85872573 has been extensively studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on various enzymes and proteins, including histone deacetylases (HDACs) and bromodomains. These enzymes and proteins play a crucial role in various cellular processes, including gene expression and cell proliferation. Therefore, BRD-K85872573 has the potential to be used in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-15-7-8-17(26-2)16(10-15)21-19(24)12-9-18(23)22(11-12)14-5-3-13(20)4-6-14/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWHPAOMWMBEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5016253.png)
![3-(2-fluorophenyl)-5-[(2E)-3-(2-furyl)-2-propen-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5016261.png)

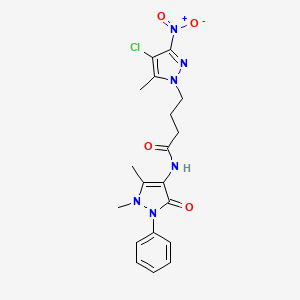
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5016276.png)
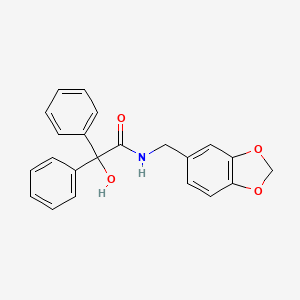
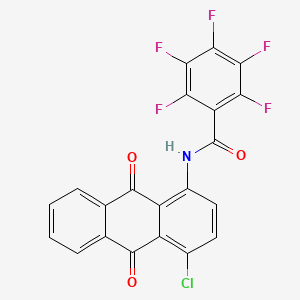

![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5016300.png)
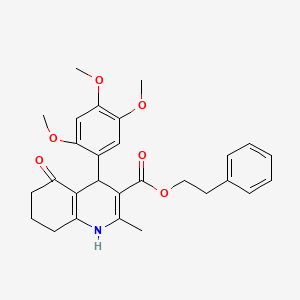
![N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5016314.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5016321.png)
![3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5016325.png)
![2-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzamide](/img/structure/B5016331.png)